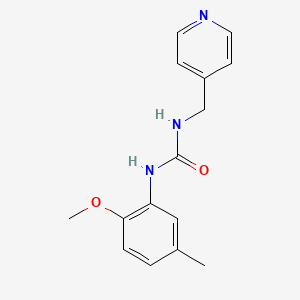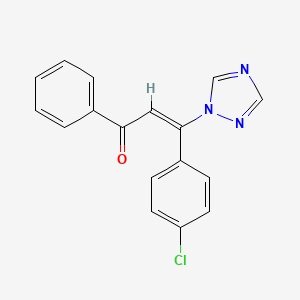
3-(4-chlorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one, commonly known as Clotrimazole, is an antifungal medication used to treat various fungal infections. Clotrimazole belongs to the class of azole antifungal agents, which works by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane.
Scientific Research Applications
Clotrimazole has been extensively studied for its antifungal properties and has been used to treat various fungal infections, including athlete's foot, ringworm, jock itch, and vaginal yeast infections. In addition to its antifungal properties, Clotrimazole has also been shown to have anticancer activity. Studies have shown that Clotrimazole inhibits the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor cell invasion and migration.
Mechanism of Action
Clotrimazole works by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. Ergosterol is responsible for maintaining the structural integrity of the fungal cell membrane, and its inhibition leads to the leakage of intracellular contents and ultimately, cell death. Clotrimazole also inhibits the activity of cytochrome P450 enzymes, which are involved in the synthesis of ergosterol.
Biochemical and physiological effects:
Clotrimazole has been shown to have low toxicity and is well-tolerated by patients. However, it can cause some side effects, including itching, burning, and irritation at the site of application. In rare cases, it can cause an allergic reaction. Clotrimazole is metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
Clotrimazole is a widely used antifungal agent and has been extensively studied for its antifungal and anticancer properties. It is relatively inexpensive and readily available. However, its use in lab experiments can be limited by its low solubility in water and its potential for interfering with other cellular processes.
Future Directions
Clotrimazole has shown promise as an anticancer agent and further research is needed to explore its potential as a cancer therapy. Studies have also shown that Clotrimazole can enhance the efficacy of other anticancer drugs, and its combination with other agents may lead to better outcomes. Additionally, research is needed to develop more effective formulations of Clotrimazole that can overcome its limited solubility in water.
Synthesis Methods
Clotrimazole can be synthesized by reacting 1-(4-chlorophenyl)-2-phenyl-1,3-diazene with 1,2,4-triazole-3-thiol in the presence of a base, followed by oxidation with hydrogen peroxide. The final product is obtained by acidification of the reaction mixture and crystallization.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-phenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O/c18-15-8-6-13(7-9-15)16(21-12-19-11-20-21)10-17(22)14-4-2-1-3-5-14/h1-12H/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRRYEZHWJGXNF-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C(C2=CC=C(C=C2)Cl)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C(\C2=CC=C(C=C2)Cl)/N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

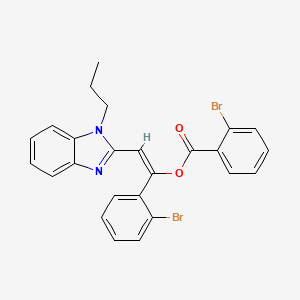
![1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one](/img/structure/B5397586.png)
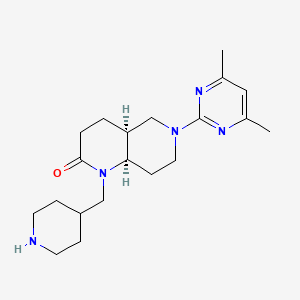
![2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5397602.png)

![5-({3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5397617.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(3-methyl-2-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5397620.png)
![1-acetyl-N-{3-[(benzylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5397629.png)
![N-{2-[2-(4-pyridinyl)-1,3-thiazol-4-yl]ethyl}-2-morpholinecarboxamide hydrochloride](/img/structure/B5397632.png)
![2-[(4-fluorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5397633.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-thieno[2,3-d]pyrimidin-4-yl-1,4-diazepan-5-one](/img/structure/B5397645.png)
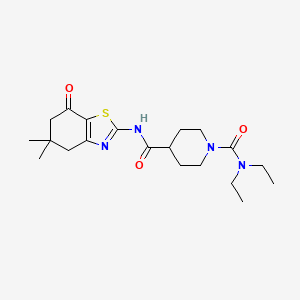
![1-(3-phenyl-2-propen-1-yl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B5397662.png)
